

# OP-145: A Promising Antimicrobial Peptide Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OP-145    |           |
| Cat. No.:            | B15566390 | Get Quote |

A detailed comparison of the efficacy and mechanism of **OP-145** against antibiotic-resistant bacterial strains, offering insights for researchers and drug development professionals.

In the global battle against antimicrobial resistance, novel therapeutic agents are urgently needed. **OP-145**, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, has emerged as a promising candidate with potent activity against a range of multidrug-resistant bacteria.[1] This guide provides a comprehensive comparison of **OP-145**'s efficacy with standard-of-care antibiotics, supported by available experimental data, and elucidates its mechanism of action.

# Efficacy Against Resistant Strains: A Quantitative Comparison

**OP-145** has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen associated with difficult-to-treat infections. While specific Minimum Inhibitory Concentration (MIC) values for **OP-145** against a wide array of resistant strains are not extensively documented in publicly available literature, existing studies highlight its potent bactericidal and anti-biofilm capabilities.

One study evaluated the efficacy of **OP-145** against ten clinical isolates of MRSA, demonstrating significant antibacterial activity against nine of them.[1] Furthermore, **OP-145** was shown to effectively reduce biofilm formation by these clinical MRSA strains.[1] Biofilms are a major contributor to the persistence of chronic infections and antibiotic tolerance.



For a comparative perspective, the table below summarizes the typical MIC ranges for standard antibiotics, Vancomycin and Linezolid, against MRSA. It is important to note that direct comparison of **OP-145** efficacy requires head-to-head studies measuring MICs against the same panel of resistant strains.

| Antibiotic | Bacterial Strain            | MIC Range (μg/mL)              | Key Findings                                                                                                           |
|------------|-----------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------------|
| OP-145     | MRSA (clinical<br>isolates) | Data not publicly<br>available | Showed significant antibacterial activity against 9 out of 10 clinical MRSA isolates and reduced biofilm formation.[1] |
| Vancomycin | MRSA                        | 0.5 - 2                        | Considered a first-line treatment for MRSA infections.                                                                 |
| Linezolid  | MRSA                        | 0.5 - 4                        | An alternative to vancomycin for MRSA infections.                                                                      |

# Mechanism of Action: Disrupting the Bacterial Defense

The primary mechanism of action of **OP-145**, like other cathelicidin-derived antimicrobial peptides, involves the disruption of the bacterial cell membrane.[2] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.

Upon binding to the bacterial surface, **OP-145** is thought to induce the following sequential events:

 Membrane Permeabilization: The peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the integrity of the membrane, causing leakage of intracellular contents.



- Membrane Depolarization: The influx and efflux of ions through these pores lead to the dissipation of the membrane potential, which is crucial for cellular processes such as ATP synthesis.
- Disruption of Lipid Packing: **OP-145** can also perturb the organization of the lipid molecules within the membrane, further compromising its function.

This multi-faceted attack on the bacterial membrane makes it difficult for bacteria to develop resistance.

Below is a diagram illustrating the proposed mechanism of action of **OP-145**.





Click to download full resolution via product page

Mechanism of **OP-145** action on the bacterial membrane.

## **Experimental Protocols**

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized workflow for a broth microdilution MIC assay, a standard technique used in microbiology.





Click to download full resolution via product page

Workflow for determining Minimum Inhibitory Concentration.

**Detailed Methodologies:** 



A more detailed protocol for a broth microdilution assay would typically involve the following steps:

- Preparation of Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, standardized bacterial inoculum (typically adjusted to 0.5 McFarland standard), and a stock solution of **OP-145**.
- Serial Dilution: A two-fold serial dilution of OP-145 is performed across the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing concentrations of the peptide.
- Inoculation: Each well is then inoculated with a standardized suspension of the test bacterium. Control wells containing only medium (negative control) and medium with bacteria but no peptide (positive control) are also included.
- Incubation: The microtiter plate is incubated at a temperature suitable for bacterial growth (usually 37°C) for a defined period (typically 18-24 hours).
- Reading and Interpretation: After incubation, the plates are examined for visible turbidity. The
  MIC is recorded as the lowest concentration of OP-145 that completely inhibits the visible
  growth of the bacterium.

## Alternatives to OP-145

The pipeline for new antibiotics is continually evolving. Besides antimicrobial peptides, other alternative approaches to combat antibiotic-resistant bacteria include:

- Bacteriophage (Phage) Therapy: Viruses that specifically infect and kill bacteria.
- Combination Therapies: Using existing antibiotics in combination to enhance their efficacy and overcome resistance mechanisms.
- Novel Antibiotic Classes: Discovery and development of new classes of antibiotics with novel mechanisms of action.
- Anti-virulence Drugs: Compounds that target bacterial virulence factors rather than killing the bacteria directly, thereby reducing the selective pressure for resistance.



## Conclusion

**OP-145** represents a promising therapeutic avenue in the fight against antibiotic-resistant bacteria. Its potent activity against MRSA and its ability to disrupt biofilms, coupled with a mechanism of action that is less prone to the development of resistance, make it a strong candidate for further development. Head-to-head comparative studies with a broad range of resistant pathogens are necessary to fully delineate its clinical potential. The continued exploration of antimicrobial peptides like **OP-145** is crucial for replenishing our arsenal against the growing threat of multidrug-resistant infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathelicidins: family of antimicrobial peptides. A review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [OP-145: A Promising Antimicrobial Peptide Against Drug-Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566390#op-145-efficacy-against-antibiotic-resistant-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com